Sodium guluronate

Description

Structure

3D Structure of Parent

Properties

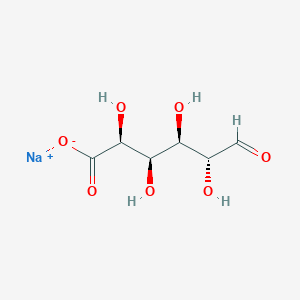

Molecular Formula |

C6H9NaO7 |

|---|---|

Molecular Weight |

216.12 g/mol |

IUPAC Name |

sodium;(2S,3R,4R,5R)-2,3,4,5-tetrahydroxy-6-oxohexanoate |

InChI |

InChI=1S/C6H10O7.Na/c7-1-2(8)3(9)4(10)5(11)6(12)13;/h1-5,8-11H,(H,12,13);/q;+1/p-1/t2-,3-,4+,5-;/m0./s1 |

InChI Key |

WNFHGZLVUQBPMA-OSQBQZLYSA-M |

Isomeric SMILES |

C(=O)[C@@H]([C@@H]([C@H]([C@@H](C(=O)[O-])O)O)O)O.[Na+] |

Canonical SMILES |

C(=O)C(C(C(C(C(=O)[O-])O)O)O)O.[Na+] |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Basic Properties of Sodium Guluronate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium guluronate is the sodium salt of guluronic acid, an acidic monosaccharide. In nature, it is most commonly found as a component of alginate, a linear anionic polysaccharide extracted from brown seaweeds. Alginate is a copolymer composed of blocks of (1→4)-linked β-D-mannuronic acid (M) and its C-5 epimer α-L-guluronic acid (G). The arrangement and proportion of these M and G blocks determine the physicochemical properties of the alginate.

This technical guide focuses on the basic properties of this compound. Due to the limited availability of data on the pure homopolymer of this compound (poly-guluronate), this document will primarily reference data from alginates with a high guluronate content (high-G alginates), which are considered a close proxy. This guide will cover the chemical structure, physicochemical properties, and biological characteristics of this compound, along with detailed experimental protocols for their determination.

Chemical Structure

This compound is the repeating monomer unit in polyguluronic acid. The chemical structure of the α-L-guluronate (G) residue is shown below.

Figure 1: Chemical structure of α-L-guluronate (G) and β-D-mannuronate (M) residues.[1]

Figure 1: Chemical structure of α-L-guluronate (G) and β-D-mannuronate (M) residues.[1]

In alginate polymers, these G residues can be arranged in homopolymeric blocks (G-blocks), blocks of alternating M and G units (MG-blocks), or homopolymeric blocks of M units (M-blocks).[2] The properties of this compound are most prominently expressed in the characteristics of the G-blocks within the alginate chain.

Physicochemical Properties

The physicochemical properties of this compound are critical for its applications, particularly in gel formation and as a biomaterial.

Quantitative Data Summary

The following tables summarize key quantitative properties of this compound, primarily derived from studies on high-G alginates.

| Property | Value | Notes | References |

| Molecular Weight | 32,000 - 400,000 g/mol | For commercially available sodium alginates. | [3][4] |

| pKa of Guluronic Acid | ~3.6 | Determined for the guluronic acid residue. | [5] |

| Viscosity (1% solution, 20°C) | 20 - >200 mPa·s | Highly dependent on molecular weight and G content. | [6][7] |

| Solubility | Soluble in water | Slowly soluble in cold water, forming a viscous solution. Insoluble in ethanol, ether, and chloroform. | [8][9] |

| Gelation Properties with Calcium Ions | Description | References |

| Mechanism | Ionic cross-linking of G-blocks via Ca²⁺ ions, forming an "egg-box" structure. | [10] |

| Resulting Gel Properties | Strong, brittle gels. Gel strength increases with higher G-block content. | [10] |

Gelation Mechanism

The most significant property of this compound is its ability to form hydrogels in the presence of divalent cations, most notably calcium ions (Ca²⁺). This occurs through a process of ionic cross-linking. The buckled chair conformation of the G-block creates a cavity that is ideal for the binding of divalent cations. When a calcium ion binds to a G-block on one polymer chain, it can also bind to a G-block on an adjacent chain, forming a junction. This cooperative binding mechanism is famously known as the "egg-box model".[10]

Biological Properties

This compound, as a component of alginate, is generally recognized as biocompatible, biodegradable, and non-toxic.[11] These properties make it an attractive material for various biomedical applications.

Biocompatibility and Cell Interaction

This compound-based hydrogels are widely used as scaffolds for cell encapsulation and tissue engineering. The porous structure of the hydrogel allows for the diffusion of nutrients and waste products, supporting cell viability. Cells encapsulated within these hydrogels generally maintain their phenotype and can proliferate to form three-dimensional structures. The interaction between cells and the guluronate matrix is primarily physical, as the polymer itself does not typically present specific ligands for cell surface receptors.

Experimental Protocols

This section provides detailed methodologies for the characterization of key properties of this compound.

Determination of Molecular Weight by Gel Permeation Chromatography (GPC)

Objective: To determine the number-average (Mn) and weight-average (Mw) molecular weight of a this compound sample.

Materials:

-

This compound (or high-G alginate) sample

-

Ultrapure water

-

Sodium azide (NaN₃)

-

Dextran standards of known molecular weights (e.g., 960, 1460, 7130, 12,900, 43,500, 196,000, and 401,000 Da)

-

0.45 µm nylon filters

-

GPC system equipped with a Dextran gel column and a refractive index (RI) detector

Procedure:

-

Eluent Preparation: Prepare a 0.5 g/L solution of sodium azide in ultrapure water. This will serve as the mobile phase.

-

Standard Preparation: Prepare a series of dextran standard solutions in the eluent at a concentration of approximately 3 g/L.

-

Sample Preparation: Dissolve the this compound sample in the eluent to a final concentration of 3 g/L.

-

Filtration: Filter all standard and sample solutions through a 0.45 µm nylon filter before injection.

-

GPC Analysis:

-

Set the column and detector temperature to 45°C.

-

Set the eluent flow rate to 0.6 mL/min.

-

Inject 100 µL of each standard solution and the sample solution.

-

Record the chromatograms.

-

-

Data Analysis:

-

Generate a calibration curve by plotting the logarithm of the molecular weight of the dextran standards against their elution volume.

-

Determine the Mn and Mw of the this compound sample from its chromatogram using the calibration curve.

-

Reference: [12]

Viscosity Measurement of this compound Solution

Objective: To measure the apparent viscosity of a this compound solution.

Materials:

-

This compound (or high-G alginate) sample

-

Ultrapure water

-

Rotary viscometer

-

Beaker

-

Magnetic stirrer and stir bar

-

Refrigerator

Procedure:

-

Solution Preparation:

-

Weigh 5 g of the this compound sample and dissolve it in 500 mL of ultrapure water in a beaker with continuous stirring.

-

Place the solution in a refrigerator at 4°C until all air bubbles have been removed.

-

-

Viscosity Measurement:

-

Allow the solution to equilibrate to 20 ± 0.5°C.

-

Using a rotary viscometer, select an appropriate spindle and rotational speed (e.g., 12-30 rpm).

-

Immerse the spindle into the solution to the indicated mark.

-

Start the rotation and allow the reading to stabilize for 30 seconds.

-

Record the viscosity reading in mPa·s.

-

Reference: [11]

Determination of Guluronate to Mannuronate (G/M) Ratio by ¹H NMR Spectroscopy

Objective: To determine the ratio of guluronic acid to mannuronic acid residues in an alginate sample.

Materials:

-

Alginate sample

-

Deuterium oxide (D₂O)

-

NMR spectrometer (e.g., 50 MHz)

-

NMR tubes

Procedure:

-

Sample Preparation: Prepare a 100 mg/mL solution of the alginate sample in D₂O. Adjust the pD to 7.

-

NMR Analysis:

-

Transfer the solution to an NMR tube.

-

Set the probe temperature to 90°C to reduce viscosity.

-

Acquire the ¹H NMR spectrum with a pulse duration of 0.8 s and approximately 40,000 scans.

-

-

Data Analysis:

-

The ¹H NMR spectrum of alginate typically shows three main regions corresponding to the anomeric protons of G residues, M residues, and the H-5 of G residues in different triadic sequences.

-

Integrate the signals corresponding to the G and M residues.

-

Calculate the M/G ratio from the ratio of the integrated peak areas.

-

Reference: [13]

Assessment of Cell Viability in this compound Scaffolds (MTT Assay)

Objective: To quantify the viability of cells encapsulated in a this compound hydrogel scaffold.

Materials:

-

Cell-laden this compound hydrogel scaffolds in a 96-well plate

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Culture medium

-

Phosphate-buffered saline (PBS)

-

Microplate reader

Procedure:

-

Scaffold Preparation: Prepare cell-laden this compound scaffolds in a 96-well plate with a final volume of 100 µL per well.

-

Incubation: Incubate the scaffolds for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.

-

MTT Addition: Add 10 µL of MTT solution to each well to achieve a final concentration of 0.45 mg/mL.

-

Incubation with MTT: Incubate the plate for 1 to 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Mix gently to ensure complete solubilization and measure the absorbance at a wavelength of approximately 570 nm using a microplate reader.

-

Data Analysis: The absorbance is directly proportional to the number of viable cells. Compare the absorbance of test samples to controls to determine relative cell viability.

Conclusion

This compound is a key component of alginate that dictates many of its important properties, particularly its ability to form strong, brittle gels in the presence of divalent cations. Its biocompatibility and non-toxic nature have made it a valuable biomaterial for applications in drug delivery, tissue engineering, and regenerative medicine. While data on the pure homopolymer is scarce, high-G alginates provide a reliable model for understanding the fundamental characteristics of this compound. The experimental protocols outlined in this guide provide a framework for the consistent and accurate characterization of this versatile biopolymer.

References

- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Structures, Properties and Applications of Alginates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Alginate: properties and biomedical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. encyclopedia.pub [encyclopedia.pub]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Determination of the pKa of glucuronic acid and the carboxy groups of heparin by 13C-nuclear-magnetic-resonance spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. bura.brunel.ac.uk [bura.brunel.ac.uk]

- 9. Characterization at 25 °C of Sodium Hyaluronate in Aqueous Solutions Obtained by Transport Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 10. What is the mechanism of Sodium Alginate? [synapse.patsnap.com]

- 11. mdpi.com [mdpi.com]

- 12. Effects of Molecular Weight and Guluronic Acid/Mannuronic Acid Ratio on the Rheological Behavior and Stabilizing Property of Sodium Alginate - PMC [pmc.ncbi.nlm.nih.gov]

- 13. rsc.org [rsc.org]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Structure of Sodium Guluronate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium guluronate is the sodium salt of guluronic acid, a monosaccharide that serves as a fundamental building block of alginate, a naturally occurring anionic polysaccharide.[1][2] Alginate is predominantly found in the cell walls of brown algae (Phaeophyceae) and is also produced by some bacteria.[1] The polymer is composed of two uronic acid monomers: β-D-mannuronic acid (M) and its C-5 epimer, α-L-guluronic acid (G).[1] The arrangement of these monomers along the polymer chain dictates the physicochemical properties of the alginate, making a thorough understanding of the structure of this compound crucial for its application in various fields, including drug delivery, tissue engineering, and food science.

This technical guide provides a comprehensive overview of the core structural features of this compound, including its monomeric and polymeric forms. It details the experimental protocols used for its structural elucidation and presents key quantitative data in a structured format.

Monomeric Structure of α-L-Guluronic Acid

The fundamental unit of this compound is the α-L-guluronate anion. In its cyclic form, guluronic acid exists as a pyranose ring. The IUPAC name for the acid form is (2S,3R,4R,5R)-3,4,5,6-tetrahydroxyoxane-2-carboxylic acid. The pyranose ring of α-L-guluronic acid predominantly adopts a 1C4 chair conformation.

Chemical and Physical Properties of Guluronic Acid

| Property | Value | Source |

| Chemical Formula | C₆H₁₀O₇ | [3] |

| Molar Mass | 194.14 g/mol | [3] |

Structural Diagram of α-L-Guluronate

The following diagram illustrates the chair conformation of the α-L-guluronate monomer.

Polymeric Structure of this compound in Alginate

In alginate, α-L-guluronate and β-D-mannuronate residues are linked together by β-(1→4) glycosidic bonds. The sequence of these monomers is not random and typically consists of three distinct types of blocks:

-

G-blocks: Homopolymeric regions of consecutive α-L-guluronate residues.

-

M-blocks: Homopolymeric regions of consecutive β-D-mannuronic acid residues.

-

MG-blocks: Heteropolymeric regions with alternating α-L-guluronate and β-D-mannuronic acid residues.

The relative proportion and length of these blocks significantly influence the properties of the alginate polymer. For instance, alginates with a high content of G-blocks are known to form strong and brittle gels in the presence of divalent cations like Ca²⁺, a phenomenon explained by the "egg-box model".

Polymeric Linkage Diagram

The following diagram illustrates the β-(1→4) glycosidic linkage between two α-L-guluronate monomers in a G-block.

Experimental Protocols for Structural Characterization

The determination of the structure of this compound, particularly within the alginate polymer, relies on a combination of spectroscopic and diffraction techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H-NMR spectroscopy is a powerful tool for determining the chemical composition and monomer sequence of alginate.[4]

This protocol is adapted from the ASTM F2259 standard test method.[4][5]

1. Sample Preparation:

-

Depolymerization: To obtain well-resolved NMR spectra, the viscosity of the alginate solution must be reduced. This is achieved by partial acid hydrolysis to depolymerize the alginate to a degree of polymerization of approximately 20 to 50.[4]

-

Dissolve the sodium alginate sample in deionized water to a concentration of 0.1-1.0 % (w/v).

-

Adjust the pH of the solution to 3.5 with HCl.

-

Heat the solution at 100°C for a predetermined time (e.g., 15-60 minutes) to achieve the desired level of depolymerization. The exact time will depend on the initial molecular weight of the alginate.

-

Neutralize the solution with NaOH.

-

Lyophilize the depolymerized sample to obtain a dry powder.

-

-

NMR Sample:

-

Dissolve 5-10 mg of the lyophilized, depolymerized alginate in 0.5-1.0 mL of deuterium oxide (D₂O).

-

Add a small amount of a chelating agent, such as EDTA, to remove any divalent cations that could broaden the NMR signals.

-

Transfer the solution to a 5 mm NMR tube.

-

2. NMR Data Acquisition:

-

Acquire ¹H-NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

The spectra are typically recorded at an elevated temperature (e.g., 80-90°C) to further reduce viscosity and sharpen the signals.[6]

-

A water suppression pulse sequence should be used to minimize the residual HDO signal.

3. Spectral Analysis:

-

The ¹H-NMR spectrum of alginate shows distinct signals for the anomeric protons (H-1) of the guluronate (G) and mannuronate (M) residues, as well as for the H-5 proton of guluronate.

-

The following parameters can be calculated from the integrated intensities of these signals:

-

G-content (FG): The mole fraction of guluronate residues.

-

M/G ratio: The ratio of mannuronate to guluronate residues.

-

Diad frequencies (FGG, FMM, FGM, FMG): The frequencies of adjacent monomer pairs.

-

Average G-block length (NG>1): The average number of consecutive guluronate residues in blocks longer than one.[4]

-

X-ray Diffraction

X-ray diffraction is a key technique for determining the three-dimensional arrangement of atoms in a crystalline solid, providing precise information on bond lengths and angles. While obtaining high-quality single crystals of polysaccharides can be challenging, X-ray fiber diffraction has been successfully used to study the structure of alginates.

-

Fiber Preparation: Oriented fibers of sodium alginate are prepared by extruding a concentrated solution of the polymer into a coagulation bath containing a salt (e.g., NaCl) and then stretching the resulting fiber.

-

Data Collection: The oriented fiber is mounted in an X-ray beam, and the diffraction pattern is recorded on a detector.

-

Data Analysis: The positions and intensities of the diffraction spots are used to determine the unit cell parameters and the helical symmetry of the polymer chain.

-

Model Building and Refinement: A molecular model of the polymer chain is built based on the known stereochemistry of the monomer units and the diffraction data. This model is then refined against the experimental data to obtain the final structure.

Quantitative Structural Data

Typical Bond Lengths and Angles in a Pyranose Ring

| Bond | Typical Length (Å) | Angle | Typical Angle (°) |

| C-C | 1.52 - 1.54 | C-C-C | 109 - 112 |

| C-O (ring) | 1.43 - 1.45 | C-O-C (ring) | 111 - 114 |

| C-O (exocyclic) | 1.41 - 1.43 | O-C-C | 107 - 111 |

Note: These are generalized values for pyranose rings and may vary slightly in the specific case of α-L-guluronic acid.

Logical Relationships in Structural Analysis

The structural characterization of this compound follows a logical workflow that integrates various experimental and computational techniques.

References

The Guluronic to Mannuronic Acid Ratio: A Core Determinant of Alginate Functionality in Research and Drug Development

An In-depth Technical Guide

The ratio of α-L-guluronic acid (G) to β-D-mannuronic acid (M) is a critical parameter that dictates the physicochemical and biological properties of alginate, a versatile biopolymer with widespread applications in the pharmaceutical and biomedical fields. This technical guide provides a comprehensive overview of the G/M ratio, including its significance, methods of determination, and its impact on drug delivery and immune response for researchers, scientists, and drug development professionals.

Significance of the G/M Ratio

Alginate is a linear anionic polysaccharide composed of blocks of M and G residues. The proportion and distribution of these monomers, expressed as the G/M ratio, profoundly influence the polymer's characteristics. Alginates with a high G content typically form strong, brittle gels through ionic crosslinking with divalent cations like Ca²⁺, a process famously described by the "egg-box" model.[1] In contrast, alginates rich in M blocks form softer, more flexible, and more permeable gels.[2] These distinct properties are crucial for the design of drug delivery systems, wound dressings, and tissue engineering scaffolds.[2][3] For instance, a higher G/M ratio is associated with more stable and flexible hydrogels suitable for wound dressings that require physical resistance.[3][4] Conversely, a higher M/G ratio can lead to a more permeable gel matrix.[2]

Quantitative Data on G/M Ratios

The G/M ratio of alginates varies significantly depending on their natural source, such as different species of brown algae, and the extraction and processing methods used.[5][6] Bacterial alginates, for example from Azotobacter vinelandii, can have a higher G/M ratio compared to algal alginates.[3][4] The following table summarizes G/M ratios from various sources as reported in the literature.

| Alginate Source/Type | G/M Ratio | Reference |

| Laminaria digitata | 1.16 - 1.82 | [5] |

| Ascophyllum nodosum | 1.16 - 1.82 | [5] |

| Sargassum spp. | 0.8 - 1.5 | [6] |

| Laminaria | 2.26 | [6] |

| Azotobacter vinelandii (bacterial) | 2.3 - 9 | [3][4] |

| Sodium Alginate (SA-1) | 2.23 | [7] |

| Sodium Alginate (SA-2) | 0.89 | [7] |

| Sodium Alginate (SA-3) | 0.56 | [7] |

| Sodium Alginate CR8223 | 0.54 (M/G = 65/35) | [8] |

| Manugel FB | 2.33 (M/G = 30/70) | [8] |

Experimental Protocols for G/M Ratio Determination

Accurate determination of the G/M ratio is essential for predicting and controlling the performance of alginate-based materials. The two most common and reliable methods are Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC).

Determination of G/M Ratio by ¹H NMR Spectroscopy

Proton NMR spectroscopy is a powerful, non-destructive technique for determining the G/M ratio. The protocol involves the analysis of the anomeric protons of the M and G residues.

Methodology:

-

Sample Preparation:

-

Accurately weigh 10-20 mg of the alginate sample.

-

Depolymerize the alginate by mild acid hydrolysis to reduce the viscosity of the solution, which is crucial for obtaining high-resolution NMR spectra.[9] This can be achieved by dissolving the alginate in a deuterated solvent such as D₂O at a concentration of approximately 10 mg/mL and adjusting the pD to around 3 with DCl. The solution is then heated at 80-90°C for several hours.[9][10]

-

Alternatively, for some samples, dissolving in D₂O at an elevated temperature (e.g., 90°C) may be sufficient to reduce viscosity without hydrolysis.[10]

-

After cooling, neutralize the solution with NaOD.

-

Lyophilize the sample and redissolve it in high-purity D₂O for NMR analysis.

-

-

NMR Data Acquisition:

-

Acquire ¹H NMR spectra on a spectrometer operating at a frequency of 400 MHz or higher.

-

Set the probe temperature to 80-90°C to ensure sharp signals.[10]

-

Use a sufficient number of scans (e.g., 64-256) to achieve a good signal-to-noise ratio.

-

The spectral width should be set to acquire signals in the range of at least 3.0 to 5.5 ppm.

-

-

Data Analysis:

-

Integrate the signals corresponding to the anomeric proton of guluronic acid (G-1, typically around 5.0-5.2 ppm), the anomeric proton of mannuronic acid (M-1, typically around 4.6-4.8 ppm), and the H-5 of guluronic acid blocks (G-5, typically around 4.4-4.6 ppm).[11]

-

The molar fractions of guluronic acid (FG) and mannuronic acid (FM) can be calculated from the integrated areas (I) of these signals using the following equations:

-

FG = IG-1 / (IM-1 + IG-1)

-

FM = 1 - FG

-

-

The G/M ratio is then calculated as FG / FM.

-

Determination of G/M Ratio by HPLC with Pre-column Derivatization

HPLC provides a sensitive and accurate method for quantifying the monosaccharide composition of alginates after complete hydrolysis.

Methodology:

-

Hydrolysis:

-

Accurately weigh approximately 5 mg of the alginate sample into a hydrolysis tube.

-

Add 2 M trifluoroacetic acid (TFA) to the sample.[12]

-

Seal the tube and heat at 110-120°C for 4-6 hours to achieve complete hydrolysis of the glycosidic bonds.

-

After cooling, evaporate the TFA under a stream of nitrogen.

-

-

Pre-column Derivatization:

-

The hydrolyzed monosaccharides (guluronic and mannuronic acid) are derivatized to introduce a chromophore or fluorophore for sensitive UV or fluorescence detection. A common derivatizing agent is 1-phenyl-3-methyl-5-pyrazolone (PMP).[13]

-

Dissolve the dried hydrolysate in a solution of PMP in methanol and a small amount of aqueous sodium hydroxide.

-

Incubate the mixture at 70°C for 30-60 minutes.

-

After cooling, neutralize the reaction with hydrochloric acid.

-

Extract the PMP-derivatized monosaccharides with chloroform or another suitable organic solvent. The aqueous layer containing the derivatized uronic acids is collected for HPLC analysis.

-

-

HPLC Analysis:

-

Column: A C18 reversed-phase column is typically used.[13]

-

Mobile Phase: A common mobile phase is a mixture of phosphate buffer (e.g., 0.1 M, pH 7.0) and acetonitrile in an isocratic or gradient elution.[13]

-

Detection: UV detection is performed at a wavelength of approximately 245-250 nm.

-

Quantification: Prepare standard solutions of pure guluronic and mannuronic acid and subject them to the same derivatization and HPLC analysis procedure to generate a calibration curve. The concentration of each uronic acid in the sample is determined by comparing its peak area to the calibration curve. The G/M ratio is then calculated from the molar amounts of each monosaccharide.

-

Visualization of Workflows and Signaling Pathways

Experimental Workflow for G/M Ratio Determination

The following diagram illustrates the general workflow for determining the G/M ratio of alginate using NMR and HPLC techniques.

References

- 1. Alginate: properties and biomedical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Advances in alginate biosynthesis: regulation and production in Azotobacter vinelandii - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Advances in alginate biosynthesis: regulation and production in Azotobacter vinelandii [frontiersin.org]

- 5. encyclopedia.pub [encyclopedia.pub]

- 6. Structures, Properties and Applications of Alginates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Effects of M/G Ratios of Sodium Alginate on Physicochemical Stability and Calcium Release Behavior of Pickering Emulsion Stabilized by Calcium Carbonate [frontiersin.org]

- 8. core.ac.uk [core.ac.uk]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. rsc.org [rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. Effects of Molecular Weight and Guluronic Acid/Mannuronic Acid Ratio on the Rheological Behavior and Stabilizing Property of Sodium Alginate - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Determination of M/G ratio of propylene glycol alginate sodium sulfate by HPLC with pre-column derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Source and Extraction of Sodium Guluronate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the sourcing, extraction, purification, and characterization of sodium guluronate. This compound, the sodium salt of polyguluronic acid (or G-blocks), is a valuable biopolymer derived from alginate, a major structural polysaccharide found in brown seaweeds. Its unique gelling properties, particularly its ability to form strong, brittle gels in the presence of divalent cations like Ca²⁺, make it a subject of significant interest in drug delivery, tissue engineering, and biomedical applications.[1][2][3]

Natural Sources of this compound

This compound is not directly extracted but is isolated from alginate, a linear anionic polysaccharide present in the cell walls and intercellular matrix of brown seaweeds (Class: Phaeophyceae).[3][4][5] Alginate can constitute up to 40% of the seaweed's dry matter.[4][6][7]

The alginate polymer is a block copolymer composed of two distinct uronic acid monomers:

-

β-D-mannuronic acid (M)

-

α-L-guluronic acid (G)

These monomers are arranged in blocks of varying sequences: homopolymeric G-blocks (polyguluronate), homopolymeric M-blocks (polymannuronate), and alternating MG-blocks.[6] this compound specifically refers to the isolated, purified sodium salt of the G-block fraction.

The ratio of mannuronic to guluronic acid (M/G ratio) and the block arrangement significantly influence the physicochemical properties of the alginate and its derived fractions.[8] A lower M/G ratio (i.e., a higher proportion of G-blocks) results in stronger and more brittle gels. The M/G ratio varies considerably depending on the seaweed species, the part of the plant, and the harvesting season.[5][6]

Table 1: Alginate Yield and Composition from Various Brown Algae Species

| Seaweed Species | Alginate Yield (% of dry weight) | M/G Ratio | Predominant Block Type | Reference |

| Laminaria digitata | ~51.8% | 1.12 | MM / GG | [8][9] |

| Laminaria hyperborea | 29% (approx.) | Low (G-rich) | GG | [7] |

| Macrocystis pyrifera | 27% (approx.) | 1.5 (approx.) | MG / MM | [7] |

| Sargassum vulgare | 17.7% - 30% | 0.785 | GG | [6][10][11] |

| Sargassum wightii | 20% - 40% | Variable | Variable | [12] |

| Cystoseira barbata | 19% | 0.64 | GG | [13] |

| Ascophyllum nodosum | High | G-rich | GG | [13] |

| Undaria pinnatifida | ~38.4% | Variable | Variable | [14] |

Extraction and Fractionation Methodology

The production of this compound is a two-stage process. First, sodium alginate is extracted from the raw seaweed. Second, the alginate is subjected to controlled hydrolysis and fractional precipitation to isolate the polyguluronic acid (G-block) segments.

Stage 1: Extraction of Sodium Alginate

The initial extraction aims to convert the insoluble mixed salts of alginic acid (calcium, magnesium alginate) within the seaweed into a soluble sodium salt and separate it from solid plant matter like cellulose.[4]

Stage 2: Isolation of this compound (G-Blocks)

The isolation of polyguluronate relies on the differential stability of glycosidic linkages to acid hydrolysis. The α-L-guluronic acid linkages within G-blocks are more resistant to acid hydrolysis than the β-D-mannuronic acid linkages in M-blocks and the alternating MG-blocks.[10][15] This allows for controlled depolymerization of the alginate chain, followed by fractional precipitation to separate the insoluble G-blocks.

Experimental Protocols

Protocol 1: Extraction of Sodium Alginate from Laminaria spp.

This protocol is a synthesis of common laboratory methods for extracting high-quality sodium alginate.[9][13]

Materials & Reagents:

-

Dried brown seaweed (e.g., Laminaria digitata)

-

Ethanol (70% v/v)

-

Hydrochloric acid (HCl), 0.1 M

-

Sodium carbonate (Na₂CO₃), 2-3% (w/v)

-

Calcium chloride (CaCl₂), 10% (w/v)

-

Ethanol (95%+)

-

Deionized water

-

Whatman filter paper or equivalent

-

Centrifuge and appropriate tubes

Methodology:

-

Preparation: Mill the dried seaweed to a fine powder (<1 mm particle size).[9]

-

Depigmentation: Stir the seaweed powder in 70% ethanol for 24 hours at room temperature to remove pigments and lipids. Separate the solid by vacuum filtration.[13]

-

Acid Pre-treatment: Add the solid powder to 0.1 M HCl (solid to liquid ratio of 1:20 w/v) and heat at 60°C for 2-4 hours with stirring. This step converts alginate salts into insoluble alginic acid.[9][13]

-

Washing: Filter the biomass and wash thoroughly with deionized water until the filtrate is neutral (pH ~7).

-

Alkaline Extraction: Resuspend the acid-treated biomass in a 2-3% Na₂CO₃ solution (solid to liquid ratio of 1:30 w/v). Heat at 60°C for 2-3 hours with constant stirring. This converts the alginic acid into soluble sodium alginate, resulting in a thick slurry.[9][13]

-

Separation: Allow the extract to cool. Separate the insoluble seaweed residue by centrifugation at high speed (e.g., 15,000 x g) for 30 minutes at 4°C.[13]

-

Precipitation: Recover the viscous supernatant (crude sodium alginate solution). Precipitate the alginate by one of two common methods:

-

Calcium Alginate Route: Slowly add 10% CaCl₂ solution while stirring until fibrous calcium alginate precipitates. Recover the fibers.

-

Ethanol Route: Slowly add an equal volume of 95%+ ethanol while stirring. Sodium alginate will precipitate as fibers.[9]

-

-

Purification & Conversion:

-

If using the calcium route, wash the calcium alginate fibers with water, then resuspend in a Na₂CO₃ solution to convert it back to sodium alginate. Precipitate again with ethanol.

-

Wash the ethanol-precipitated sodium alginate fibers multiple times with increasing concentrations of ethanol (e.g., 70%, 85%, 95%) to remove residual salts and impurities.

-

-

Drying: Dry the purified sodium alginate fibers in an oven at 50-60°C or by lyophilization to obtain a fine powder.

Protocol 2: Fractional Precipitation of this compound

This protocol is adapted from established methods for isolating G-blocks by controlled acid hydrolysis.[10][15][16]

Materials & Reagents:

-

Purified sodium alginate (from Protocol 1)

-

Hydrochloric acid (HCl), 0.3 M

-

Sodium hydroxide (NaOH), 1 M

-

Deionized water

-

Centrifuge and appropriate tubes

-

pH meter

Methodology:

-

Initial Acid Soak: Add 1.0 g of purified sodium alginate to 100 mL of 0.3 M HCl and stir overnight at room temperature.[15]

-

Hydrolysis: Decant the acid. Add 50 mL of fresh 0.3 M HCl to the alginate. Place the suspension in a boiling water bath (100°C) and maintain for 3-5 hours with occasional stirring. This step hydrolyzes the M-rich and MG regions of the polymer.[15]

-

Separation of G-blocks:

-

Washing: Wash the pellet with 50 mL of deionized water, centrifuge again, and decant the water.

-

Solubilization: Resuspend the G-block pellet in fresh deionized water. Slowly add 1 M NaOH dropwise while stirring to adjust the pH to 6.5-7.0. The pellet will dissolve as it is converted to the soluble this compound salt.[15]

-

Final Purification: Purify the dissolved this compound by precipitating it with 95%+ ethanol, followed by washing with ethanol. Alternatively, dialyze the solution against deionized water to remove salts and low molecular weight impurities.

-

Drying: Lyophilize (freeze-dry) the purified this compound solution to obtain a fine, white powder.

Quantitative Data and Characterization

The quality and properties of the final this compound product depend heavily on the source material and processing conditions.

Table 2: Properties of Alginate Fractions from Sargassum vulgare (Data derived from a study using controlled acid hydrolysis)[10][17]

| Fraction | Yield (%) | Molecular Weight ( g/mol ) | G-Content (%) | M-Content (%) |

| Parent Sodium Alginate | 100 | 110,200 | ~56 | ~44 |

| Polyguluronate (PolyG) | 32.6 | 7,500 | ≥80 | <20 |

| Polymannuronate (PolyM) | 22.3 | 6,900 | <20 | ≥80 |

Characterization Methods

¹H NMR Spectroscopy: This is the primary method for determining the chemical composition and block structure of alginate and its fractions.[18] By analyzing the integrals of specific proton signals, one can calculate the M/G ratio and the fractions of diad (MM, GG, MG) and triad (GGG, MGM, etc.) sequences.[8][19] ASTM F2259-03 provides a standard method for this analysis.[18]

FTIR Spectroscopy: Fourier-transform infrared spectroscopy can provide qualitative information about the presence of mannuronic and guluronic acid residues and confirm the identity of the extracted polysaccharide.[7][11]

Size Exclusion Chromatography (SEC-MALS): This technique is used to determine the molecular weight distribution (Mw, Mn) and polydispersity index (PDI) of the polymer chains.[13]

Conclusion

The extraction of this compound is a precise, multi-step process that begins with the careful selection of G-rich brown seaweed species. Standard alkaline extraction yields the parent sodium alginate polymer, which must then be subjected to controlled acid hydrolysis to selectively cleave the more sensitive mannuronic acid linkages. Through subsequent fractional precipitation, the robust, insoluble polyguluronate blocks can be isolated, purified, and converted into the highly valuable this compound biopolymer for advanced research and development applications.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Alginate Extraction - CD BioSciences [bioceantech.com]

- 5. research.rug.nl [research.rug.nl]

- 6. digital.csic.es [digital.csic.es]

- 7. researchgate.net [researchgate.net]

- 8. Extraction and characterization of sodium alginate from Moroccan <i>Laminaria digitata</i> brown seaweed - Arabian Journal of Chemistry [arabjchem.org]

- 9. mdpi.com [mdpi.com]

- 10. cabidigitallibrary.org [cabidigitallibrary.org]

- 11. biotechrep.ir [biotechrep.ir]

- 12. researchgate.net [researchgate.net]

- 13. Extraction and Characterization of Alginate from an Edible Brown Seaweed (Cystoseira barbata) Harvested in the Romanian Black Sea - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. CA2289710C - Procedure for producing uronic acid blocks from alginate - Google Patents [patents.google.com]

- 16. web.donga.ac.kr [web.donga.ac.kr]

- 17. Extracted and depolymerized alginates from brown algae Sargassum vulgare of Lebanese origin: chemical, rheological, and antioxidant properties - ProQuest [proquest.com]

- 18. process-nmr.com [process-nmr.com]

- 19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Physicochemical Properties of Guluronate: A Technical Guide for Researchers

Prepared for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of guluronate, a key component of alginate with significant implications for pharmaceutical and biomedical applications. This document details its structural and functional characteristics, presents quantitative data in a structured format, outlines experimental protocols for property determination, and visualizes its role in cellular signaling pathways.

Core Physicochemical Properties of Guluronate

Guluronate, or guluronic acid, is a monosaccharide uronic acid that, along with mannuronic acid, forms the building block of alginate, a polysaccharide found in brown algae.[1][2] The arrangement and ratio of these two monomers dictate the overall physicochemical properties of the alginate polymer.[3] Guluronate exists as L-guluronate in alginate, which is the C-5 epimer of D-mannuronic acid.[1][2]

Molecular Structure and Weight

The structure of L-guluronate is characterized by a six-membered ring with a carboxylic acid group at C-6. In the polymer chain of alginate, α-L-guluronate residues are linked via 1→4 glycosidic bonds and adopt a ¹C₄ ring conformation.[4] This specific conformation is crucial for its ability to bind divalent cations.

| Property | Value | Source |

| Molecular Formula (L-Guluronic Acid) | C₆H₁₀O₇ | [5] |

| Molecular Weight (L-Guluronic Acid) | 194.14 g/mol | [5] |

| Molecular Weight (L-Guluronate) | 193.13 g/mol | [6] |

Acidity (pKa)

The carboxylic acid group of guluronic acid confers its acidic properties. The pKa value is a critical parameter influencing the charge of the molecule at different pH values, which in turn affects its solubility and interaction with other molecules.

| Property | Value | Source |

| pKa of Guluronic Acid | 3.65 | [7] |

Solubility

| Solvent | Solubility | Source |

| Water (as L-guluronic acid or monovalent salts) | Soluble | [8] |

| Organic Solvents | Insoluble | [8] |

Viscosity

The viscosity of solutions containing guluronate is highly dependent on whether it is in its monomeric or polymeric form. As a component of alginate, the intrinsic viscosity is related to the polymer's molecular weight. The Mark-Houwink equation, [η] = K * M^a, describes this relationship, where [η] is the intrinsic viscosity, M is the molecular weight, and K and a are constants that depend on the polymer-solvent system. For polyglucuronic acid, a similar polyuronic acid, a relationship of [η] = 2.10 x 10⁻² x Mw⁰.⁹ has been reported.[10] Solutions of alginates with a higher proportion of guluronate blocks tend to form more viscous solutions and stronger gels.[11]

| Parameter | Description | Source |

| Intrinsic Viscosity of Polyuronic Acids | Related to molecular weight by the Mark-Houwink equation. | [10] |

| Effect on Alginate Viscosity | Higher guluronate content generally leads to higher solution viscosity. | [11] |

Gel Formation

A defining characteristic of guluronate is its ability to form hydrogels in the presence of divalent cations, most notably Ca²⁺.[12][13] This occurs through a mechanism known as the "egg-box model," where the buckled ¹C₄ conformation of the α-L-guluronate residues creates binding sites for cations.[14] These cations then crosslink different polymer chains, leading to the formation of a three-dimensional gel network.[14] The strength and stability of these gels are directly related to the length and abundance of the poly-guluronate (G-blocks) sequences in the alginate chain.[14]

Experimental Protocols

This section provides detailed methodologies for the determination of key physicochemical properties of guluronate.

Determination of pKa by Potentiometric Titration

Objective: To determine the acid dissociation constant (pKa) of guluronic acid.

Methodology:

-

Preparation of the Sample Solution: Accurately weigh a sample of L-guluronic acid and dissolve it in deionized, carbonate-free water to a known concentration (e.g., 1 mM).

-

Calibration of the pH Meter: Calibrate the pH meter using standard buffer solutions at pH 4.0, 7.0, and 10.0.

-

Titration Setup: Place the sample solution in a thermostatted vessel and immerse a calibrated combined pH electrode. Use a magnetic stirrer to ensure homogeneity.

-

Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH) added in small, precise increments.

-

Data Acquisition: Record the pH value after each addition of the titrant, allowing the reading to stabilize.

-

Data Analysis: Plot the pH as a function of the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, which corresponds to the inflection point of the titration curve.[15][16]

Determination of Molecular Weight by Size-Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS)

Objective: To determine the absolute molecular weight and molecular weight distribution of polyguluronic acid.

Methodology:

-

System Setup: An SEC system equipped with a suitable column for polysaccharide separation is coupled to a MALS detector and a refractive index (RI) detector.

-

Mobile Phase: Prepare an appropriate aqueous mobile phase (e.g., phosphate-buffered saline) and filter it through a 0.22 µm membrane.

-

Sample Preparation: Dissolve the polyguluronic acid sample in the mobile phase to a known concentration (e.g., 1-2 mg/mL) and filter it to remove any particulate matter.

-

Chromatography: Inject the sample into the SEC system. The molecules are separated based on their hydrodynamic volume.

-

Detection: As the sample elutes from the column, the MALS detector measures the intensity of scattered light at multiple angles, and the RI detector measures the concentration.

-

Data Analysis: The data from the MALS and RI detectors are used to calculate the absolute molecular weight at each elution volume, independent of column calibration standards. This allows for the determination of the weight-average molecular weight (Mw), number-average molecular weight (Mn), and the polydispersity index (Mw/Mn).[14][17][18]

Measurement of Solubility

Objective: To quantitatively determine the solubility of L-guluronic acid in water.

Methodology:

-

Equilibrium Method: Add an excess amount of L-guluronic acid to a known volume of water in a sealed container.

-

Equilibration: Agitate the mixture at a constant temperature for a sufficient period to ensure that equilibrium is reached (e.g., 24-48 hours).

-

Separation: Centrifuge or filter the saturated solution to remove the undissolved solid.

-

Quantification: Accurately measure the concentration of guluronic acid in the clear supernatant. This can be done using a colorimetric method, such as the phenol-sulfuric acid method, or by high-performance liquid chromatography (HPLC).[19][20]

-

Calculation: The solubility is expressed as the mass of solute per unit volume or mass of the solvent (e.g., g/100 mL or g/100 g).

Measurement of Viscosity using a Rheometer

Objective: To characterize the rheological behavior of polyguluronic acid solutions.

Methodology:

-

Sample Preparation: Prepare solutions of polyguluronic acid in a suitable solvent at various concentrations.

-

Rheometer Setup: Use a rotational rheometer with a cone-plate or parallel-plate geometry. Set the temperature to the desired value.

-

Measurement: Apply a controlled shear rate or shear stress to the sample and measure the resulting stress or strain rate, respectively.

-

Data Acquisition: Obtain a flow curve by measuring the apparent viscosity as a function of the shear rate.

-

Intrinsic Viscosity Determination: To determine the intrinsic viscosity, measure the viscosity of a series of dilute polymer solutions. Calculate the relative and specific viscosities. Extrapolate the reduced viscosity (specific viscosity/concentration) or inherent viscosity (ln(relative viscosity)/concentration) to zero concentration. The y-intercept of this plot gives the intrinsic viscosity.[1][6][21]

Biological Activity and Signaling Pathway

Recent research has highlighted the immunomodulatory activity of guluronate oligosaccharides (GOS). GOS has been shown to activate macrophages through the Toll-like receptor 4 (TLR4) signaling pathway, leading to the production of inflammatory mediators.[17][22]

TLR4-Mediated Signaling Pathway of Guluronate Oligosaccharide

The following diagram illustrates the signaling cascade initiated by the interaction of GOS with TLR4 on the surface of macrophages.

Caption: GOS-induced TLR4 signaling pathway in macrophages.

Experimental Workflow for Investigating GOS-Induced Macrophage Activation

The following diagram outlines a typical experimental workflow to study the activation of macrophages by GOS.

Caption: Workflow for studying GOS-mediated macrophage activation.

Conclusion

This technical guide has summarized the key physicochemical properties of guluronate, providing a foundation for its application in research and development. Its unique structural features, particularly its ability to form strong gels with divalent cations, make it a valuable component in various biomaterials and drug delivery systems. The elucidation of its interaction with cellular signaling pathways, such as the TLR4-mediated activation of macrophages, opens new avenues for its use as an immunomodulatory agent. The provided experimental protocols offer a practical guide for the characterization of guluronate and its derivatives in the laboratory. Further research into the specific quantitative aspects of its properties and its biological activities will continue to expand its potential in the pharmaceutical and biomedical fields.

References

- 1. Practical Approach to Measuring Intrinsic Viscosity on a Rotational Rheometer - TA Instruments [tainstruments.com]

- 2. Guluronic acid - Wikipedia [en.wikipedia.org]

- 3. vliz.be [vliz.be]

- 4. Identification and activation of TLR4-mediated signalling pathways by alginate-derived guluronate oligosaccharide in RAW264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. 2.5. Measurement of rheology of polysaccharides [bio-protocol.org]

- 7. researchgate.net [researchgate.net]

- 8. A Review on Hydrophobically Associated Alginates: Approaches and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. nottingham.ac.uk [nottingham.ac.uk]

- 12. uobabylon.edu.iq [uobabylon.edu.iq]

- 13. Role of polysaccharide structure in the rheological, physical and sensory properties of low-fat ice cream - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Polysaccharide Molecular Weight Analysis Services - Creative Proteomics [creative-proteomics.com]

- 15. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 16. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 17. separations.us.tosohbioscience.com [separations.us.tosohbioscience.com]

- 18. wyatt.com [wyatt.com]

- 19. 7. ANALYSIS OF CARBOHYDRATES [people.umass.edu]

- 20. Solubility and solvation of monosaccharides in ionic liquids† - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Intrinsic Viscosity Determination | Anton Paar Wiki [wiki.anton-paar.com]

- 22. researchgate.net [researchgate.net]

A Technical Guide to the Solubility Characteristics of Sodium Guluronate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of sodium guluronate, a linear polysaccharide composed of repeating units of α-L-guluronic acid. As a key component of alginates, understanding the solubility of this compound is critical for its application in drug delivery, biomaterials, and food science. This document outlines the primary factors influencing its solubility, presents qualitative and inferred quantitative data, and provides detailed experimental protocols for solubility determination.

Core Concepts in this compound Solubility

This compound is the sodium salt of poly-L-guluronic acid. Its solubility is governed by the ionization of its carboxylic acid groups and the interactions of the polymer chains with the solvent and surrounding ions. The key factors influencing the solubility of this compound are:

-

Solvent Type: this compound is generally soluble in aqueous solutions and insoluble in most organic solvents.

-

pH: The pH of the solution is a critical determinant of solubility. At neutral to alkaline pH, the carboxyl groups are deprotonated, leading to electrostatic repulsion between the polymer chains and enhanced solubility. Conversely, at acidic pH values below the pKa of guluronic acid (approximately 3.6), the carboxyl groups become protonated, reducing electrostatic repulsion and promoting polymer aggregation and precipitation.[1]

-

Ionic Strength: The presence of salts in the solution can significantly impact solubility. At low salt concentrations, the addition of monovalent cations can shield the charges on the polymer backbone, reducing intermolecular repulsion and potentially decreasing viscosity.[2] However, an increase in ionic strength can also lead to a "salting-in" effect, enhancing the solubility of the polyelectrolyte.[3] Divalent cations, such as Ca²⁺, can cause gelation and a significant decrease in solubility by cross-linking the guluronate chains in an "egg-box" model.[4]

-

Temperature: Temperature generally influences the rate of dissolution more than the absolute solubility. Heating can aid in the dissolution of this compound by increasing the kinetic energy of the system.[5][6] However, prolonged exposure to high temperatures can lead to the degradation of the polymer, which may alter its solubility characteristics.[7]

-

Molecular Weight: The molecular weight of the this compound polymer plays a significant role in its solubility. High molecular weight polymers tend to have lower solubility and form more viscous solutions compared to their low molecular weight counterparts, such as oligo-guluronates.[8]

Quantitative Solubility Data (Inferred)

Table 1: Qualitative Solubility of this compound in Various Solvents

| Solvent | Solubility | Reference/Rationale |

| Water | Soluble | [1] |

| Ethanol | Insoluble | [1] |

| Methanol | Insoluble | Inferred from general polysaccharide insolubility in short-chain alcohols. |

| Acetone | Insoluble | [1] |

| Chloroform | Insoluble | [1] |

| Dimethyl sulfoxide (DMSO) | Generally insoluble, may be soluble with activating agents | [7] |

Table 2: Influence of pH on this compound Solubility in Water (Qualitative)

| pH Range | Expected Solubility | Rationale |

| < 3.0 | Very Low / Insoluble | Protonation of carboxyl groups, leading to aggregation and precipitation.[1] |

| 3.0 - 4.0 | Low | Approaching the pKa of guluronic acid (3.6), partial protonation.[1] |

| 4.0 - 10.0 | High | Carboxyl groups are deprotonated, leading to electrostatic repulsion and hydration.[9] |

| > 10.0 | High, but potential for degradation | Polymer remains soluble, but alkaline conditions can promote hydrolysis over time.[1] |

Table 3: Effect of Ionic Strength (NaCl) on this compound Viscosity in Aqueous Solution (Qualitative)

| NaCl Concentration | Expected Effect on Viscosity | Rationale |

| Low | Decrease | Shielding of electrostatic repulsions between polymer chains allows for a more compact conformation.[2] |

| High | Variable | Complex interactions; may lead to "salting out" at very high concentrations, though moderate increases can enhance solubility.[3] |

Table 4: Influence of Temperature on the Rate of Dissolution of this compound in Water

| Temperature | Effect on Rate of Dissolution | Rationale |

| 4°C | Slow | Reduced kinetic energy. |

| 25°C | Moderate | Standard dissolution temperature. |

| 60°C | Fast | Increased kinetic energy aids in dispersing and hydrating the polymer.[5][6] |

Experimental Protocols for Solubility Determination

The following are detailed methodologies for key experiments to determine the solubility characteristics of this compound.

Gravimetric Method for Determining Solubility in Water

This method determines the concentration of a saturated solution of this compound.

Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound powder to a known volume of deionized water in a sealed container.

-

Agitate the mixture at a constant temperature (e.g., 25°C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid is necessary to confirm saturation.

-

-

Separation of Saturated Solution:

-

Allow the undissolved solid to settle.

-

Carefully pipette a known volume of the clear supernatant into a pre-weighed, dry container (e.g., an evaporating dish).

-

-

Solvent Evaporation:

-

Heat the container with the supernatant at a controlled temperature (e.g., 105°C) in a drying oven until all the water has evaporated and a constant weight of the dried this compound is achieved.

-

-

Calculation:

-

Calculate the solubility in g/L or mg/mL using the following formula:

-

Solubility = (Weight of dried this compound) / (Volume of supernatant taken)

-

-

Spectrophotometric Method (Phenol-Sulfuric Acid Assay) for Quantifying Soluble this compound

This colorimetric method is suitable for determining the concentration of soluble carbohydrates.

Methodology:

-

Preparation of Standard Curve:

-

Prepare a series of standard solutions of known concentrations of guluronic acid or this compound in water.

-

To 1 mL of each standard solution, add 1 mL of 5% phenol solution.

-

Rapidly add 5 mL of concentrated sulfuric acid.

-

Allow the mixture to stand for 10 minutes, then vortex and incubate in a water bath at 25-30°C for 20 minutes.

-

Measure the absorbance at 490 nm using a UV-Vis spectrophotometer.

-

Plot a standard curve of absorbance versus concentration.

-

-

Sample Preparation and Analysis:

-

Prepare a solution of this compound in the desired solvent and at the desired conditions (pH, ionic strength, temperature).

-

If necessary, centrifuge or filter the solution to remove any undissolved particles.

-

Take an aliquot of the clear supernatant and dilute it to fall within the concentration range of the standard curve.

-

Perform the phenol-sulfuric acid assay on the diluted sample as described for the standards.

-

-

Calculation:

-

Determine the concentration of this compound in the sample by interpolating its absorbance on the standard curve.

-

Account for any dilution factors to calculate the original concentration.

-

Logical Relationship of Factors Affecting Solubility

The interplay of various factors determines the overall solubility of this compound. The following diagram illustrates these relationships.

Conclusion

The solubility of this compound is a multifaceted characteristic crucial for its scientific and industrial applications. While it is readily soluble in neutral to alkaline aqueous solutions, its solubility is significantly influenced by pH, ionic strength, temperature, and molecular weight. The experimental protocols provided in this guide offer robust methods for quantifying these effects, enabling researchers and drug development professionals to optimize the formulation and application of this versatile biopolymer. Further research is warranted to establish a comprehensive quantitative database of this compound solubility under a wide array of conditions.

References

- 1. encyclopedia.pub [encyclopedia.pub]

- 2. researchgate.net [researchgate.net]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. biotechrep.ir [biotechrep.ir]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. researchgate.net [researchgate.net]

- 8. Advances in Research on the Bioactivity of Alginate Oligosaccharides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Structures, Properties and Applications of Alginates - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Thermal Properties of Sodium Guluronate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium guluronate is a linear polysaccharide composed of repeating units of β-D-guluronic acid linked by (1→4) glycosidic bonds. It is a major component of sodium alginate, a biopolymer extracted from brown seaweeds, where it exists alongside sodium mannuronate. The ratio and distribution of these two uronic acids dictate the physicochemical properties of the alginate. High guluronate content, in particular, is associated with the formation of strong, brittle gels with notable thermal stability[1]. Understanding the thermal properties of this compound is crucial for its application in drug delivery, tissue engineering, and food science, where thermal processing and stability are critical parameters.

This technical guide provides an in-depth overview of the thermal characteristics of this compound, primarily drawing data from studies on sodium alginate with a high guluronic acid content, due to the limited availability of data on pure this compound homopolymers. The guide details the key thermal events, presents quantitative data in a structured format, and outlines the experimental protocols for thermal analysis.

Thermal Decomposition Profile

The thermal degradation of this compound, as inferred from studies on sodium alginate, is a multi-stage process. This process is typically investigated using Thermogravimetric Analysis (TGA), which measures the change in mass of a sample as a function of temperature, and Differential Scanning Calorimetry (DSC), which measures the heat flow into or out of a sample as it is heated or cooled.

The decomposition generally proceeds through the following stages:

-

Dehydration: An initial weight loss is observed due to the evaporation of absorbed water molecules. This is an endothermic process.

-

Depolymerization and Decomposition: As the temperature increases, the polysaccharide backbone begins to break down. This stage involves the cleavage of glycosidic bonds and the decomposition of the uronic acid residues, leading to the formation of various volatile products and a carbonaceous residue. This is a complex stage with both endothermic and exothermic events.

-

Residue Decomposition: At higher temperatures, the carbonaceous residue further decomposes. In the presence of air, this is an oxidative process (combustion), while in an inert atmosphere, it leads to a stable char. The final residue in many cases is sodium carbonate[2][3][4].

Quantitative Thermal Analysis Data

The following tables summarize the key quantitative data obtained from the thermal analysis of sodium alginate, which serves as a proxy for this compound. It is important to note that the exact temperatures and mass losses can vary depending on factors such as the M/G ratio, molecular weight, heating rate, and the atmosphere of the analysis.

Table 1: Thermogravimetric Analysis (TGA) Data for Sodium Alginate

| Stage | Temperature Range (°C) | Mass Loss (%) | Associated Process | Atmosphere |

| I | Ambient - ~150 | 5 - 15 | Dehydration (Water Loss)[3][4][5] | Nitrogen/Air |

| II | ~200 - 350 | 30 - 50 | Polymer Decomposition[4][6] | Nitrogen/Air |

| III | > 350 | 10 - 20 | Carbonaceous Residue Decomposition[2][6] | Nitrogen/Air |

Table 2: Differential Scanning Calorimetry (DSC) Data for Sodium Alginate

| Peak Type | Peak Temperature (°C) | Associated Process |

| Endotherm | ~100 - 150 | Dehydration[3][5] |

| Exotherm | ~240 - 260 | Onset of Decomposition[3] |

| Endotherm/Exotherm | > 300 | Further Decomposition/Oxidation[2] |

Experimental Protocols

Detailed methodologies are crucial for obtaining reproducible and comparable thermal analysis data. Below are generalized protocols for TGA and DSC analysis of this compound.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of this compound.

Instrumentation: A thermogravimetric analyzer equipped with a sensitive microbalance and a furnace capable of controlled heating rates.

Methodology:

-

Sample Preparation:

-

Ensure the this compound sample is in a dry, powdered form. If necessary, dry the sample in a vacuum oven at a temperature below its decomposition point (e.g., 60 °C) to remove excess moisture.

-

Accurately weigh 5-10 mg of the dried sample into a clean, tared TGA crucible (e.g., alumina or platinum).

-

-

Instrument Setup:

-

Place the crucible in the TGA instrument.

-

Select the desired atmosphere (e.g., high purity nitrogen for inert conditions or dry air for oxidative conditions) and set the flow rate (e.g., 20-50 mL/min).

-

Program the temperature profile. A typical profile involves:

-

An initial isothermal step at a low temperature (e.g., 30 °C) to allow for stabilization.

-

A heating ramp at a constant rate (e.g., 10 °C/min) to the final temperature (e.g., 600-800 °C).

-

-

-

Data Acquisition and Analysis:

-

Initiate the experiment and record the mass of the sample as a function of temperature.

-

Analyze the resulting TGA curve to identify the onset temperature of decomposition, the temperatures of maximum decomposition rate (from the derivative thermogravimetric, DTG, curve), and the percentage of residual mass at different temperatures.

-

Differential Scanning Calorimetry (DSC)

Objective: To identify thermal transitions such as glass transition, melting, and crystallization, and to measure the enthalpy changes associated with these transitions.

Instrumentation: A differential scanning calorimeter.

Methodology:

-

Sample Preparation:

-

Accurately weigh 3-7 mg of the dried this compound powder into a DSC pan (e.g., aluminum).

-

Hermetically seal the pan to prevent any loss of volatiles during the experiment. Prepare an empty, sealed pan to be used as a reference.

-

-

Instrument Setup:

-

Place the sample pan and the reference pan in the DSC cell.

-

Set the desired atmosphere (typically inert, e.g., nitrogen) and flow rate.

-

Program the temperature profile. A common method is a heat-cool-heat cycle to erase the thermal history of the sample:

-

Heat from ambient temperature to a temperature above the expected transitions (e.g., 200 °C) at a controlled rate (e.g., 10 °C/min).

-

Cool the sample back to a low temperature (e.g., 25 °C) at a controlled rate.

-

Reheat the sample at the same rate to observe the thermal transitions.

-

-

-

Data Acquisition and Analysis:

-

Record the differential heat flow between the sample and the reference as a function of temperature.

-

Analyze the DSC thermogram to determine the glass transition temperature (Tg) as a step change in the baseline, and endothermic or exothermic peaks corresponding to other thermal events. The enthalpy of these transitions can be calculated by integrating the area under the respective peaks.

-

Visualizations

The following diagrams illustrate the logical workflow of thermal analysis experiments for this compound.

Caption: Experimental workflow for thermal analysis of this compound.

Caption: Logical pathway of this compound thermal decomposition.

Conclusion

The thermal properties of this compound are integral to its functionality in various advanced applications. While direct data on the pure homopolymer is limited, analysis of high-guluronate sodium alginate provides valuable insights into its thermal behavior. The multi-stage decomposition, characterized by initial dehydration followed by polymer breakdown and residue formation, is a key feature. The provided quantitative data and experimental protocols offer a solid foundation for researchers and professionals working with this important biopolymer. Further studies focusing on pure this compound are warranted to refine our understanding of its thermal characteristics.

References

Biocompatibility of Sodium Guluronate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium guluronate, a salt of guluronic acid, is a key component of alginate, a naturally occurring anionic polysaccharide typically extracted from brown seaweed. Alginate is a linear copolymer comprised of (1-4)-linked β-D-mannuronate (M) and α-L-guluronate (G) residues. The arrangement and proportion of these M and G blocks dictate the physicochemical properties of the alginate, influencing its gelling ability, mechanical strength, and, importantly, its biocompatibility. Due to its favorable properties, including high biocompatibility, biodegradability, low toxicity, and non-immunogenicity, sodium alginate and its derivatives are extensively utilized in biomedical applications such as drug delivery, tissue engineering, and wound healing.[1][2] This guide provides an in-depth technical overview of the biocompatibility of this compound, focusing on cytotoxicity, hemocompatibility, in vivo responses, and immunogenicity.

I. In Vitro Biocompatibility

A. Cytotoxicity

Cytotoxicity assays are fundamental in assessing the potential of a biomaterial to cause cell damage or death. Standardized tests, such as those outlined in ISO 10993-5, are employed to evaluate the cytotoxic effects of medical device materials.[1][3][4] Commonly used methods include the MTT assay, which measures cell metabolic activity, and the lactate dehydrogenase (LDH) assay, which quantifies cell membrane damage.

While specific quantitative cytotoxicity data for pure this compound is limited in publicly available literature, studies on sodium alginate (containing guluronate) consistently demonstrate its excellent cytocompatibility.

Table 1: Summary of In Vitro Cytotoxicity Data for Alginate-Based Materials

| Material/Formulation | Cell Line | Assay | Key Findings | Reference |

| Sodium Alginate Nanoparticles | Primary Lamb Kidney Cells | MTT | IC10 value of 52±4.3 μg/ml for alginate nanoparticles encapsulating ICD-85, a significant increase from 9±2.7 μg/ml for the free drug, indicating reduced cytotoxicity. | [5] |

| Sodium Alginate Nanoparticles | Primary Lamb Kidney Cells | LDH | Alginate nanoparticles encapsulating ICD-85 showed significantly decreased cytotoxicity at equivalent concentrations compared to the free drug. | [5] |

| Alginate/Pectin-based Patches | BALB/3T3 Fibroblasts | MTT | No biological reactivity (Grade 0 according to ISO 10993-5) was observed after incubation with the patch extracts. | [4] |

| Sodium Alginate Hydrogels | RAW 264.7 Macrophages | DNA Staining (DAPI) | Optimized electric field conditions and the addition of sodium chloride to sodium alginate hydrosols allowed for the avoidance of toxic effects on normal cells. |

Experimental Protocol: MTT Assay for Cytotoxicity

This protocol is a generalized procedure based on common practices for assessing the cytotoxicity of biomaterials.

-

Cell Seeding: Plate a suitable cell line (e.g., L929 mouse fibroblasts or 3T3 cells) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

-

Material Extraction: Prepare extracts of the test material (this compound) according to ISO 10993-12. Typically, the material is incubated in a cell culture medium at a specific surface area or mass to volume ratio (e.g., 0.2 g/mL) for a defined period (e.g., 24-72 hours) at 37°C.

-

Cell Treatment: Remove the culture medium from the cells and replace it with various concentrations of the material extract. Include positive (e.g., sodium dodecyl sulfate) and negative (e.g., fresh culture medium) controls.

-

Incubation: Incubate the cells with the extracts for a specified duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT tetrazolium salt to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the MTT solution and add 150 µL of a solubilizing agent (e.g., dimethyl sulfoxide - DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of 570 nm.

-

Data Analysis: Calculate cell viability as a percentage relative to the negative control.

Experimental Workflow: In Vitro Cytotoxicity Testing

Caption: A typical workflow for assessing cytotoxicity using the MTT assay.

B. Hemocompatibility

Hemocompatibility testing evaluates the interaction of a biomaterial with blood and its components. Key parameters include hemolysis (the rupture of red blood cells), coagulation, and platelet activation. According to ASTM F756, materials with a hemolysis percentage below 2% are considered non-hemolytic.

Studies on alginate-based materials generally indicate good hemocompatibility.

Table 2: Summary of Hemocompatibility Data for Alginate-Based Materials

| Material/Formulation | Assay | Key Findings | Reference |

| Gellan Gum/Sodium Alginate Hydrogels | Hemolysis, Coagulation | Formulations with 0.3%, 0.5%, and 0.75% gellan gum combined with 4.2% sodium alginate showed normal hemocompatibility profiles according to ISO 10993-4. | [1] |

| Benzaldehyde-Modified Alginate | Hemolysis | The modified alginate retained low hemocompatibility. | [6] |

| Chitosan-Alginate Gels | Hemolysis, Platelet Activation | Both blended and cross-linked chitosan-alginate gels had minimal effect on hemolysis of whole heparinized rabbit blood after 1-hour exposure and minimal platelet activation. |

Experimental Protocol: Hemolysis Assay (ASTM F756 - Direct Contact Method)

This protocol provides a general outline for assessing the hemolytic potential of a material in direct contact with blood.

-

Blood Collection and Preparation: Collect fresh human or rabbit blood using an appropriate anticoagulant (e.g., citrate). Dilute the blood with a suitable buffer (e.g., phosphate-buffered saline - PBS) to a standardized hemoglobin concentration.

-

Material Preparation: Prepare the test material (this compound) with a defined surface area.

-

Incubation: Place the test material in a tube with the diluted blood suspension. Include positive (e.g., water) and negative (e.g., high-density polyethylene) controls. Incubate the tubes at 37°C for a specified time (e.g., 3 hours) with gentle agitation.

-

Centrifugation: After incubation, centrifuge the tubes to pellet the intact red blood cells.

-

Supernatant Analysis: Carefully collect the supernatant and measure the concentration of free hemoglobin using a spectrophotometer (e.g., at 540 nm after conversion to cyanmethemoglobin).

-

Calculation of Hemolysis Percentage: Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Absorbance of test sample - Absorbance of negative control) / (Absorbance of positive control - Absorbance of negative control)] x 100

Experimental Workflow: Hemolysis Testing (Direct Contact)

Caption: Workflow for determining the hemolytic potential of a material.

II. In Vivo Biocompatibility

In vivo studies are crucial for evaluating the local and systemic tissue responses to an implanted biomaterial over time. These studies are typically conducted in animal models following guidelines such as ISO 10993-6 for local effects after implantation and ISO 10993-11 for systemic toxicity.

While specific in vivo data for pure this compound is scarce, studies on alginate-based hydrogels and scaffolds generally show good biocompatibility with minimal inflammatory responses.

Table 3: Summary of In Vivo Biocompatibility Findings for Alginate-Based Materials

| Material/Formulation | Animal Model | Implantation Site | Key Findings | Reference |

| Alginate Dialdehyde/Gelatin Hydrogels | Rats | Subcutaneous | Did not produce a significant inflammatory reaction; ongoing degradation and vascularization were observed after four weeks. | |

| Bilayer Polycaprolactone/Silk Fibroin/Strontium Carbonate Nanofibrous Membrane (compared to collagen membrane) | Rabbits | Subcutaneous | The novel membrane was biocompatible and produced a similar subcutaneous response to the commercially available membrane, with a decrease in inflammatory response over time. | [7] |

| Biodentine and MTA (tricalcium silicate-based materials) | Mice | Subcutaneous | Both materials induced a moderate to intense inflammatory infiltrate at 7 days, which reduced to a discrete infiltrate by 21 and 63 days. | [8] |

Experimental Protocol: Subcutaneous Implantation Study (ISO 10993-6)

This protocol outlines a general procedure for assessing the local tissue response to an implanted material.

-

Animal Model Selection: Choose a suitable animal model (e.g., rats or rabbits) based on the intended application of the biomaterial.

-

Material Sterilization and Preparation: Sterilize the test material (this compound) using an appropriate method that does not alter its properties. Prepare the material in the desired form for implantation (e.g., a hydrogel or a solid disc).

-

Surgical Implantation: Under anesthesia, make a subcutaneous incision and create a pocket. Implant the test material into the pocket. A negative control material (e.g., high-density polyethylene) should be implanted in a separate location in the same animal or in control animals.

-

Post-operative Care: Suture the incision and provide appropriate post-operative care, including analgesics.

-